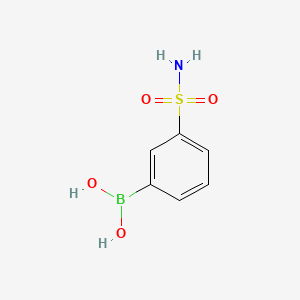3-(Aminosulphonyl)benzeneboronic acid
CAS No.: 850568-74-0
Cat. No.: VC3359646
Molecular Formula: C6H8BNO4S
Molecular Weight: 201.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 850568-74-0 |
|---|---|
| Molecular Formula | C6H8BNO4S |
| Molecular Weight | 201.01 g/mol |
| IUPAC Name | (3-sulfamoylphenyl)boronic acid |
| Standard InChI | InChI=1S/C6H8BNO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,(H2,8,11,12) |
| Standard InChI Key | PMNJSWJJYWZLHU-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC=C1)S(=O)(=O)N)(O)O |
| Canonical SMILES | B(C1=CC(=CC=C1)S(=O)(=O)N)(O)O |
Introduction
Physical and Chemical Properties
3-(Aminosulphonyl)benzeneboronic acid possesses distinctive physical and chemical properties that are relevant to its applications and handling requirements. Understanding these properties is essential for researchers working with this compound.
Basic Properties
The compound's fundamental physical and chemical characteristics are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-(Aminosulphonyl)benzeneboronic acid
The negative LogP value (-0.20510) indicates that 3-(Aminosulphonyl)benzeneboronic acid has higher water solubility than lipid solubility, which is significant for its applications in biological systems and aqueous reaction environments . The compound's relatively high melting point (260-266°C) suggests strong intermolecular forces, likely due to hydrogen bonding between the boronic acid and sulfonamide functional groups .
Structural Information
The chemical structure of 3-(Aminosulphonyl)benzeneboronic acid features a benzene ring with two key functional groups: a boronic acid group and a sulfonamide group. These functional groups are positioned at the meta positions relative to each other on the benzene ring. The compound's structural identifiers are provided in Table 2.
Table 2: Structural Identifiers of 3-(Aminosulphonyl)benzeneboronic acid
| Identifier | Value | Source |
|---|---|---|
| InChI | InChI=1S/C6H8BNO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,(H2,8,11,12) | |
| InChIKey | PMNJSWJJYWZLHU-UHFFFAOYSA-N | |
| SMILES | NS(=O)(=O)c1cccc(B(O)O)c1 |
The boronic acid functionality (-B(OH)₂) is significant as it can form reversible covalent bonds with compounds containing cis-diol groups, such as carbohydrates and glycoproteins . This property is fundamental to many applications of boronic acids in chemical biology and sensing technologies.
Applications in Research
3-(Aminosulphonyl)benzeneboronic acid has diverse applications in scientific research, particularly in areas that leverage the unique properties of boronic acid derivatives.
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis due to its dual functionalization. The boronic acid group is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for carbon-carbon bond formation under relatively mild conditions. Meanwhile, the sulfonamide group provides opportunities for further functionalization or can participate in hydrogen bonding interactions important for molecular recognition.
Boronate Affinity Materials
Boronic acid compounds, including 3-(Aminosulphonyl)benzeneboronic acid, are essential components in the development of boronate affinity materials (BAMs). These materials exploit the reversible binding between boronic acids and cis-diols, which has applications in separation science, sensing, and drug delivery systems .
Research on boronate affinity materials has shown that the binding affinity of boronic acids can be modulated by the electronic properties of substituents on the aromatic ring. The sulfonamide group in 3-(Aminosulphonyl)benzeneboronic acid can influence these properties, potentially enhancing specific binding interactions with target molecules .
Theoretical Studies
Computational studies have been conducted to investigate the electronic structure and properties of boronic acid derivatives, including compounds similar to 3-(Aminosulphonyl)benzeneboronic acid. These studies employ methods such as Density Functional Theory (DFT) to understand the geometrical structures and electronic parameters of these compounds .
Research has shown that boronic acids can form esters with compounds containing cis-diol moieties, such as carbohydrates. For instance, studies on 3-aminophenylboronic acid have demonstrated the formation of stable esters with fructose, with the 2,3 ester configuration being particularly stable . Such research provides insights into how structurally similar compounds like 3-(Aminosulphonyl)benzeneboronic acid might interact with biological molecules containing cis-diol groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume